molecular formula C14H18F3N3O2 B2540661 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide CAS No. 1001346-04-8

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2540661
CAS No.: 1001346-04-8
M. Wt: 317.312
InChI Key: VNOHEWUYHBJEMA-UHFFFAOYSA-N
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Description

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-amino-3-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-methylpiperidine to yield the benzamide.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amino group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: Similar structure but lacks the trifluoromethoxy group.

    4-amino-N-(1-methylpiperidin-4-yl)benzamide: Similar structure but lacks the trifluoromethoxy group and the N-methyl substitution.

Uniqueness

The presence of the trifluoromethoxy group in 4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-amino-N-(1-methylpiperidin-4-yl)-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c1-20-6-4-10(5-7-20)19-13(21)9-2-3-11(18)12(8-9)22-14(15,16)17/h2-3,8,10H,4-7,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOHEWUYHBJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the method described for Preparation 25 using 4-amino-3-(trifluoromethoxy)benzoic acid and 4-amino-1-methylpiperidine.
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Synthesis routes and methods II

Procedure details

To a solution of 0.5 g (2.3 mmole) of 4-amino-3-trifluoromethoxy-benzoic acid, 0.31 g (2.8 mmole) of 4-amino-1-methyl-piperidine, 1.2 mL (69 mmole) of ethyldiisopropyl amine and 4 mL of dimethylformamide was added the solution of 1.2 g (2.8 mmole) of 1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate in 2 mL of dimethylformamide. The mixture was stirred at room temperature for 2 hour, then diluted with ice water and saturated sodium carbonate. The mixture was extracted with dichloromethane twice. The combined organic layers were washed three times with sodium carbonate, three times with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Purification by silica gel chromatography, eluting with dichloromethane-methanol (gradient, 100:0-60:40) gave 0.7 g of 4-amino-N-(1-methyl-piperidin-4-yl)-3-trifluoromethoxy-benzamide as a white solid.
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0.5 g
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reactant
Reaction Step One
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0.31 g
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reactant
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Quantity
1.2 mL
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reactant
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[Compound]
Name
1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate
Quantity
1.2 g
Type
reactant
Reaction Step One
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2 mL
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solvent
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4 mL
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solvent
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[Compound]
Name
ice water
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a suspension of 4-amino-3-(trifluoromethoxy)benzoic acid (900 mg, 4 mmol) in dichloromethane (60 ml) TBTU (1.9 g, 6 mmol) and DIPEA (1.04 ml, 6 mmol) were added. The mixture was stirred at room temperature for 30 minutes. Then 1-methylpiperidin-4-amine (513 mg, 4.5 mmol) was added and the reaction was stirred for an additional 3 h. The solution was washed with water and the organic phase was dried over anhydrous Na2SO4. The crude was purified by flash chromatography (DCM/MeOH/NH3aq, 9:1:0.5), to give the title compound (900 mg, 71%), as an orange solid.
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900 mg
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reactant
Reaction Step One
Quantity
60 mL
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reactant
Reaction Step One
Name
Quantity
1.04 mL
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reactant
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513 mg
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reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods IV

Procedure details

To a solution of 4-amino-3-(trifluoromethoxy)benzoic acid (Maybridge; 1.05 g, 4.75 mmol) in DMF (20 ml) was added 4-amino-1-methylpiperidine (Fluorochem; 604 mg, 5.29 mmol) followed by DIPEA (1.6 ml, 9.19 mmol) and HATU (2.06 g, 5.42 mmol). The reaction mixture was stirred at ambient temperature O/N. The reaction mixture was evaporated to dryness and the residue partitioned between DCM (75 mL) and saturated aqueous sodium bicarbonate solution (75 mL). The aqueous phase was re-extraced with DCM (50 ml) and the combined organic phases washed with brine, dried over magnesium sulphate, filtered and evaporated to give the title compound as an amber gum (1.17 g, 78%)
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
604 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
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Quantity
1.6 mL
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reactant
Reaction Step Two
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Quantity
2.06 g
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reactant
Reaction Step Three
Yield
78%

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